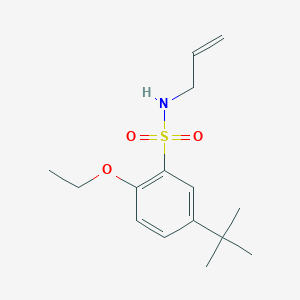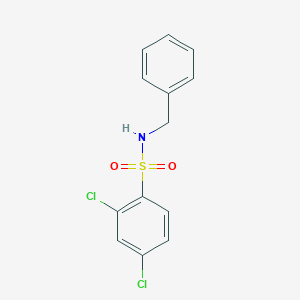
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The final step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazoles.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The presence of the pyrazole ring is known to enhance the binding affinity of molecules to biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the bromine atom and additional substituents, making it less reactive.
4-bromo-1H-pyrazole: Contains the bromine atom but lacks the dimethyl and oxopropyl groups, resulting in different reactivity and applications.
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropane: Similar structure but without the bromine atom, affecting its chemical behavior.
Uniqueness
The presence of both the bromine atom and the dimethyl groups in 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE makes it unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C13H17BrN4O |
|---|---|
分子量 |
325.2 g/mol |
IUPAC 名称 |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C13H17BrN4O/c1-8-7-9(2)18(15-8)12(19)5-6-17-11(4)13(14)10(3)16-17/h7H,5-6H2,1-4H3 |
InChI 键 |
FVRSHRSFHNASJL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)CCN2C(=C(C(=N2)C)Br)C)C |
规范 SMILES |
CC1=CC(=NN1C(=O)CCN2C(=C(C(=N2)C)Br)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOL-5-YL)ACETAMIDE](/img/structure/B261612.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)
![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)






